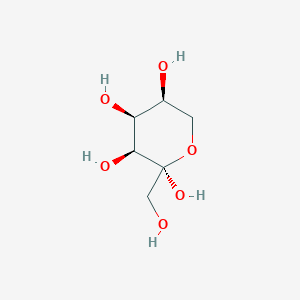
2-Hydroxyethyl hydrogen oxalate
説明
2-ヒドロキシエチル水素オキサレートは、分子式C4H6O5を持つ有機化合物です。ヒドロキシル基とカルボキシル基の両方を持ち、様々な化学反応において汎用性の高い分子となっています。
2. 製法
合成ルートと反応条件: 2-ヒドロキシエチル水素オキサレートは、シュウ酸とエチレングリコールの反応によるエステル化によって合成することができます。この反応は通常、硫酸などの触媒を用い、エステル化プロセスを促進します。反応条件は、完全な転換を確実にするために、通常、混合物を60〜80℃に加熱することを含みます。
工業的生産方法: 工業的な環境では、2-ヒドロキシエチル水素オキサレートの生産は、最適な反応条件を維持し、収率を向上させるために連続フローリアクターを使用することがあります。高度な触媒と精製技術(蒸留や結晶化など)を使用することにより、高純度の2-ヒドロキシエチル水素オキサレートを製造することができます。
準備方法
Synthetic Routes and Reaction Conditions: 2-Hydroxyethyl hydrogen oxalate can be synthesized through the esterification of oxalic acid with ethylene glycol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 60-80°C to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
化学反応の分析
反応の種類: 2-ヒドロキシエチル水素オキサレートは、次のような様々な化学反応を起こします。
酸化: ヒドロキシル基は、対応するアルデヒドまたはカルボン酸に酸化することができます。
還元: カルボキシル基は、アルコールに還元することができます。
置換: ヒドロキシル基は、ハロゲン化物やアミンなどの他の官能基で置換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。
置換: 塩化チオニル (SOCl2) や三臭化リン (PBr3) などの試薬が置換反応に使用されます。
主要な生成物:
酸化: シュウ酸またはグリコール酸の生成。
還元: エチレングリコールの生成。
置換: シュウ酸エチルまたはその他の置換エステルの生成。
科学的研究の応用
2-ヒドロキシエチル水素オキサレートは、次のような科学研究で様々な用途があります。
化学: 有機合成の中間体として、およびエステル化反応の試薬として使用されます。
生物学: 代謝経路における潜在的な役割と、生体分子との相互作用について研究されています。
医学: 薬物送達システムにおける役割など、潜在的な治療用途について調査されています。
産業: ポリマー、樹脂、その他の工業用化学品の製造に使用されています。
作用機序
2-ヒドロキシエチル水素オキサレートの作用機序は、様々な分子標的と経路との相互作用を含みます。ヒドロキシル基とカルボキシル基により、この化合物は水素結合やその他の分子間相互作用に関与することができます。これらの相互作用は、この化合物の反応性と、他の分子との複合体形成能力に影響を与える可能性があります。生物系では、2-ヒドロキシエチル水素オキサレートは酵素やタンパク質と相互作用し、それらの機能や活性を変化させる可能性があります。
類似の化合物:
エチレングリコール: ヒドロキシル基を共有していますが、カルボキシル基がありません。
シュウ酸: カルボキシル基を2つ持ちますが、ヒドロキシル基がありません。
グリコール酸: ヒドロキシル基とカルボキシル基の両方を含んでいますが、分子構造が異なります。
独自性: 2-ヒドロキシエチル水素オキサレートは、ヒドロキシル基とカルボキシル基の組み合わせにより、幅広い化学反応に関与できる点が特徴です。その汎用性により、様々な科学的および工業的用途で価値があり、他の類似の化合物とは異なります。
類似化合物との比較
Ethylene glycol: Shares the hydroxyl functional group but lacks the carboxyl group.
Oxalic acid: Contains two carboxyl groups but lacks the hydroxyl group.
Glycolic acid: Contains both hydroxyl and carboxyl groups but differs in molecular structure.
Uniqueness: 2-Hydroxyethyl hydrogen oxalate is unique due to its combination of hydroxyl and carboxyl functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various scientific and industrial applications, distinguishing it from other similar compounds.
特性
IUPAC Name |
2-(2-hydroxyethoxy)-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O5/c5-1-2-9-4(8)3(6)7/h5H,1-2H2,(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELZXAOKZAWHME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(=O)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901007767 | |
| Record name | (2-Hydroxyethoxy)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901007767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.09 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87709-05-5 | |
| Record name | 1-(2-Hydroxyethyl) ethanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87709-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyethyl hydrogen oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087709055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Hydroxyethoxy)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901007767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxyethyl hydrogen oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.185 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


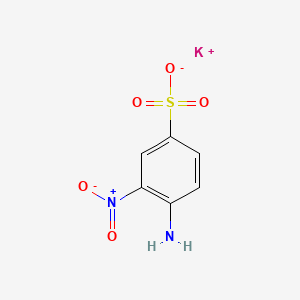
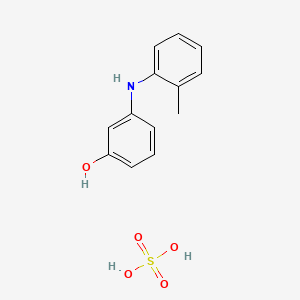
![2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid](/img/structure/B12644011.png)
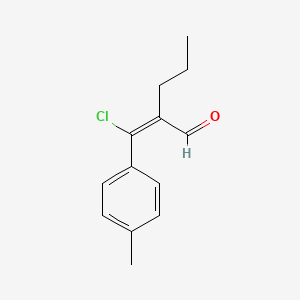
![Benzoic acid, 2-(3-bromophenoxy)-4-[(1R)-1-[(3S)-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-piperidinyl]-3,3-dimethylbutyl]-](/img/structure/B12644031.png)

![N-(3,5-difluorobenzyl)-3-(3-Methoxy-4-(4-Methyl-1H-iMidazol-1-yl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-7-aMine](/img/structure/B12644039.png)
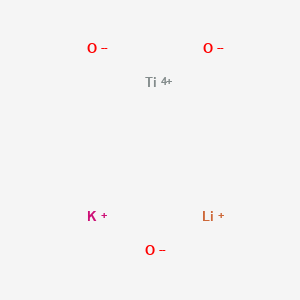



![Tert-butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)benzylcarbamate](/img/structure/B12644072.png)
